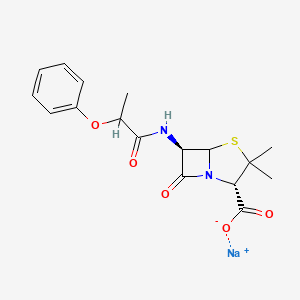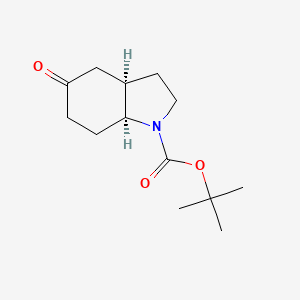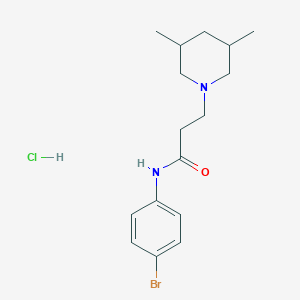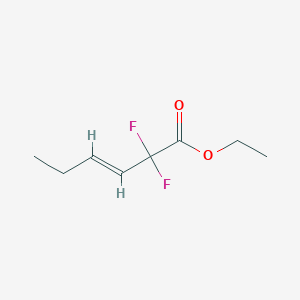
Dimethylsilylbis(9-fluorenyl)zirconium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Dimethylsilylbis(9-fluorenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with dimethylsilylbis(9-fluorenyl) in the presence of a suitable solvent . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Analyse Chemischer Reaktionen
Dimethylsilylbis(9-fluorenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the chlorine atoms are replaced by other ligands.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coordination Reactions: The zirconium center can coordinate with different ligands, forming various complexes.
Common reagents used in these reactions include organometallic reagents, halides, and other coordinating ligands. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethylsilylbis(9-fluorenyl)zirconium dichloride is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a catalyst in polymerization reactions and other organic transformations.
Materials Science: This compound is employed in the synthesis of advanced materials, including polymers and composites.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethylsilylbis(9-fluorenyl)zirconium dichloride involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Dimethylsilylbis(9-fluorenyl)zirconium dichloride can be compared with other similar zirconium-based compounds, such as:
- Dimethylsilylbis(hexamethylindenyl)zirconium dichloride
- Ethylenebis(9-fluorenyl)zirconium dichloride
- n-Butyldimethylsilyl(hexamethylindenyl)zirconium trichloride
These compounds share similar structural features but differ in their specific ligands and reactivity. This compound is unique due to its specific ligand environment, which imparts distinct reactivity and catalytic properties .
Eigenschaften
CAS-Nummer |
148799-45-5 |
|---|---|
Molekularformel |
C28H25Cl2SiZr |
Molekulargewicht |
551.71 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


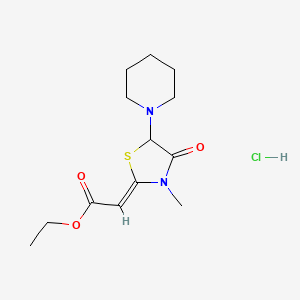
![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)
![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)
